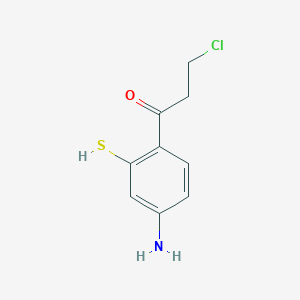
1-(4-Amino-2-mercaptophenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-2-mercaptophenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C9H10ClNOS This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-1-one typically involves the reaction of 4-amino-2-mercaptophenol with 3-chloropropanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Amino-2-mercaptophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The amino and mercapto groups can form hydrogen bonds and covalent bonds with target molecules, influencing biological pathways and chemical reactions. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of various derivatives.
Comparaison Avec Des Composés Similaires
1-(4-Amino-2-mercaptophenyl)propan-1-one: Similar structure but lacks the chlorine atom.
1-(4-Amino-2-mercaptophenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chlorine atom.
Uniqueness: 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-1-one is unique due to the specific positioning of the chlorine atom, which influences its reactivity and potential applications. The presence of both amino and mercapto groups further enhances its versatility in chemical reactions and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H10ClNOS |
|---|---|
Poids moléculaire |
215.70 g/mol |
Nom IUPAC |
1-(4-amino-2-sulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c10-4-3-8(12)7-2-1-6(11)5-9(7)13/h1-2,5,13H,3-4,11H2 |
Clé InChI |
AUAFABHDNOSUFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)S)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


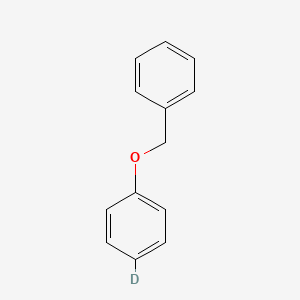
![9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14037222.png)
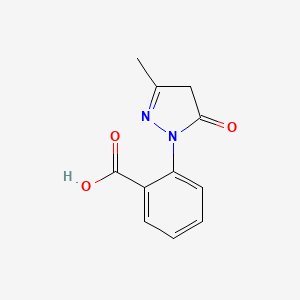
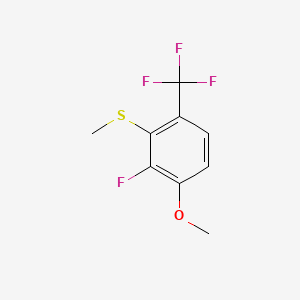
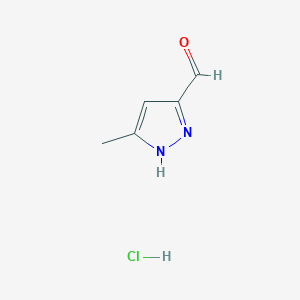
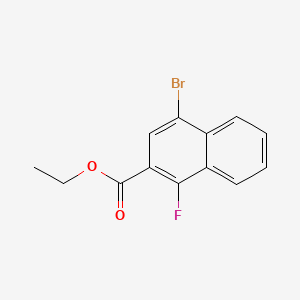

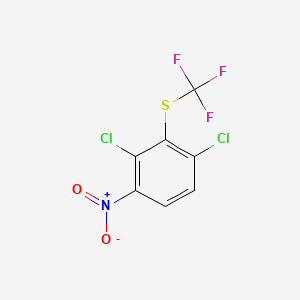
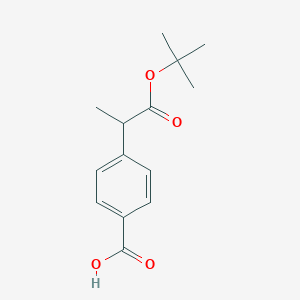
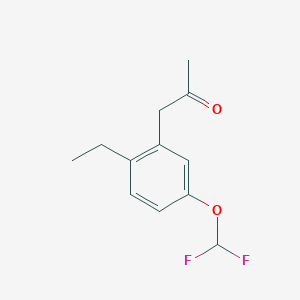
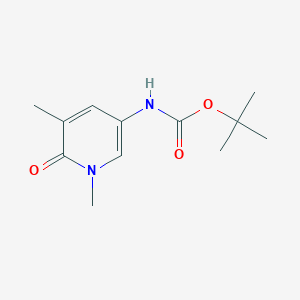
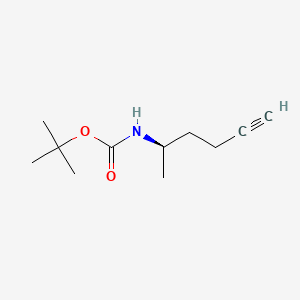
![exo-7-(Boc) 2-Methyl-7-aza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037295.png)
![4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile](/img/structure/B14037297.png)
